
4-Methylbenzenesulfonic acid;4-methylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid: and 4-methylhexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis as a catalyst. 4-Methylhexan-1-ol is an alcohol with a branched structure, often used as an intermediate in the synthesis of various chemicals.
Métodos De Preparación
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl group on toluene with a sulfonic acid group. The crude product often contains impurities such as benzenesulfonic acid and sulfuric acid, which can be removed by recrystallization from concentrated aqueous solution followed by azeotropic drying with toluene .
4-Methylhexan-1-ol
4-Methylhexan-1-ol can be synthesized through various methods, including the reduction of 4-methylhexanal or the hydroformylation of 3-methylpentene followed by hydrogenation. The choice of method depends on the desired purity and scale of production .
Análisis De Reacciones Químicas
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
Substitution: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Dehydration: Acts as a dehydrating agent in organic synthesis.
Common reagents and conditions used in these reactions include concentrated sulfuric acid, alcohols, and various nucleophiles. Major products formed include esters, sulfonate esters, and substituted aromatic compounds.
4-Methylhexan-1-ol
4-Methylhexan-1-ol can undergo:
Oxidation: Converts to 4-methylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Forms esters when reacted with carboxylic acids or acid anhydrides in the presence of an acid catalyst.
Dehydration: Produces alkenes through acid-catalyzed dehydration.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification, acetalization, and transesterification reactions.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Polymer Chemistry: As a curing agent for resins and polymers.
4-Methylhexan-1-ol
4-Methylhexan-1-ol finds applications in:
Flavor and Fragrance Industry: As an intermediate in the synthesis of various aroma compounds.
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the production of plasticizers and lubricants.
Mecanismo De Acción
4-Methylbenzenesulfonic Acid
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic nature, which allows it to donate protons and facilitate various acid-catalyzed reactions. It acts as a catalyst by stabilizing the transition state and lowering the activation energy of the reaction .
4-Methylhexan-1-ol
4-Methylhexan-1-ol primarily acts as a reactant in chemical reactions. Its mechanism of action depends on the specific reaction it undergoes, such as oxidation or esterification. The hydroxyl group in 4-methylhexan-1-ol is the primary site of reactivity .
Comparación Con Compuestos Similares
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. Compared to these, 4-methylbenzenesulfonic acid has a methyl group that enhances its solubility in organic solvents and slightly alters its reactivity .
4-Methylhexan-1-ol
Similar compounds include hexan-1-ol and 2-methylhexan-1-ol. The presence of the methyl group in 4-methylhexan-1-ol affects its boiling point and solubility compared to its straight-chain counterparts .
Conclusion
4-Methylbenzenesulfonic acid and 4-methylhexan-1-ol are versatile compounds with significant applications in organic synthesis, pharmaceuticals, and material science. Their unique structures and reactivity make them valuable in various industrial and research contexts.
Propiedades
Número CAS |
109227-77-2 |
|---|---|
Fórmula molecular |
C14H24O4S |
Peso molecular |
288.40 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;4-methylhexan-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H16O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7(2)5-4-6-8/h2-5H,1H3,(H,8,9,10);7-8H,3-6H2,1-2H3 |
Clave InChI |
YYERSBREOVFRMA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
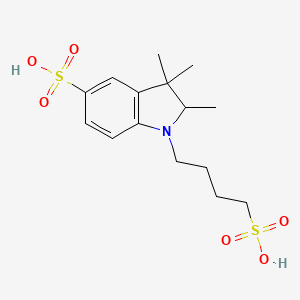
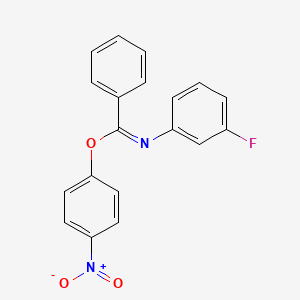

![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
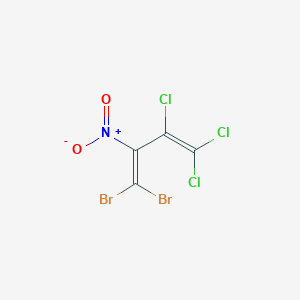
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
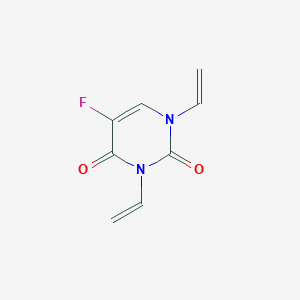
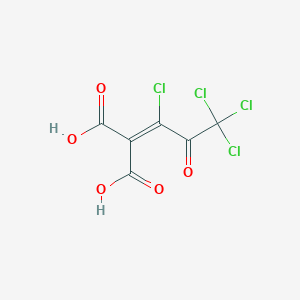
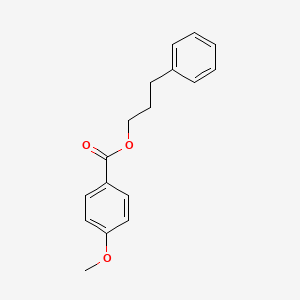

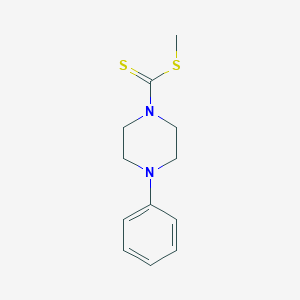
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
